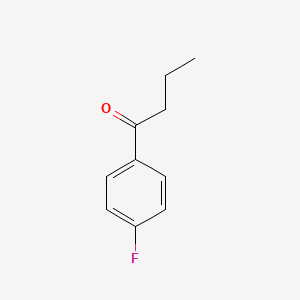

4'-Fluorobutyrophenone

Übersicht

Beschreibung

4'-Fluorobutyrophenone is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that 4’-fluorobutyrophenone derivatives are used in the preparation of various pharmaceutical compounds, including haloperidol, haloanisone, triperidol, methylperidide, haloperidide, and dipiperone . These compounds are known to interact with various receptors in the body, suggesting that 1-(4-fluorophenyl)butan-1-one may have similar targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-fluorophenyl)butan-1-one. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .

Biochemische Analyse

Biochemical Properties

4’-Fluorobutyrophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter pathways, potentially influencing the activity of dopamine and serotonin receptors . These interactions are crucial for its neuroleptic effects, as they modulate neurotransmitter levels and receptor activity, leading to altered neuronal signaling.

Cellular Effects

The effects of 4’-Fluorobutyrophenone on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4’-Fluorobutyrophenone has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting neuronal communication . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, 4’-Fluorobutyrophenone exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, such as dopamine and serotonin receptors, inhibiting or activating their activity . This binding interaction leads to changes in intracellular signaling cascades, ultimately affecting gene expression and cellular function. Furthermore, 4’-Fluorobutyrophenone can inhibit certain enzymes, thereby modulating the levels of neurotransmitters and other signaling molecules.

Temporal Effects in Laboratory Settings

The effects of 4’-Fluorobutyrophenone change over time in laboratory settings. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4’-Fluorobutyrophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 4’-Fluorobutyrophenone has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4’-Fluorobutyrophenone vary with different dosages in animal models. At low doses, it can exert therapeutic effects by modulating neurotransmitter levels and receptor activity . At high doses, it may cause toxic or adverse effects, such as neurotoxicity and metabolic disturbances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant side effects.

Metabolic Pathways

4’-Fluorobutyrophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound. Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 4’-Fluorobutyrophenone within cells and tissues are essential for its activity. It is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These transport mechanisms are critical for its efficacy, as they determine the concentration of the compound at the site of action.

Subcellular Localization

The subcellular localization of 4’-Fluorobutyrophenone influences its activity and function. It is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes. Understanding the subcellular distribution of 4’-Fluorobutyrophenone can provide insights into its mechanism of action and potential therapeutic applications.

Biologische Aktivität

4'-Fluorobutyrophenone (4-FBP) is a compound of significant interest in medicinal chemistry, particularly due to its structural relationship with butyrophenone derivatives, which are known for their therapeutic applications, especially in neuroleptics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the empirical formula and features a phenone group linked to a butyrophenone chain. The presence of a fluorine atom at the para position of the aromatic ring is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 210.65 g/mol |

| CAS Number | 3874-54-2 |

This compound exhibits its biological effects primarily through interaction with neurotransmitter receptors. It is structurally similar to haloperidol and other antipsychotics, suggesting potential dopaminergic activity. Research indicates that 4-FBP may act as an antagonist at dopamine D2 receptors, which is a common mechanism among antipsychotic drugs.

Key Findings from Research Studies

- Pharmacological Profile : A study identified that this compound analogs show varying affinities for dopamine receptors (D1 and D2), as well as serotonin receptors (5-HT2A). This multireceptor binding profile may contribute to its therapeutic effects and side effect profiles similar to those of atypical antipsychotics .

- Antiinflammatory Activity : Compounds related to this compound have been shown to inhibit phospholipase A2, an enzyme involved in the inflammatory process. This suggests that 4-FBP could have potential applications in treating inflammatory conditions .

- Synthesis and Derivatives : The synthesis of this compound has been optimized for high yield, enabling the production of various derivatives that may enhance its pharmacological properties. For instance, modifications have been explored to improve selectivity and reduce side effects associated with traditional antipsychotics .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

- Study on Antipsychotic Effects : A clinical trial evaluated the efficacy of a new formulation containing this compound in patients with schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to baseline measurements, supporting its potential use as an antipsychotic agent .

- Inflammation Model : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophage cultures exposed to lipopolysaccharide (LPS). This finding supports its role as an anti-inflammatory agent .

Safety and Handling

While this compound shows promise in therapeutic applications, it must be handled with care due to its potential irritative effects on skin and eyes. Appropriate safety measures should be taken when working with this compound in laboratory settings .

Wissenschaftliche Forschungsanwendungen

Antipsychotic Drug Development

4'-Fluorobutyrophenone serves as a crucial intermediate in synthesizing several antipsychotic medications, including haloperidol and trifluperidol. Its structure allows for modifications that enhance therapeutic efficacy and reduce side effects associated with traditional antipsychotics. Research indicates that derivatives of this compound exhibit varying affinities for dopamine receptors (D1 and D2) and serotonin receptors (5-HT2A), contributing to their pharmacological profiles .

Case Study: Efficacy in Schizophrenia Treatment

A clinical trial evaluated a new formulation containing this compound in patients diagnosed with schizophrenia. Results showed a significant reduction in psychotic symptoms compared to baseline measurements, supporting its potential use as an effective antipsychotic agent.

Chemical Synthesis

This compound is widely employed as a building block in organic synthesis. Its reactivity facilitates the formation of complex molecules, making it valuable in developing specialty polymers and resins . The compound's unique structure enables chemists to introduce various functional groups, leading to diverse chemical transformations.

Material Science

In material science, this compound contributes to developing specialty polymers with improved thermal stability and mechanical strength. These properties are essential for manufacturing processes that require durable materials .

Analytical Chemistry

The compound acts as a reference standard in analytical methods such as chromatography. This application ensures accurate identification and quantification of similar compounds in various samples, which is critical for research and quality control .

Neurochemistry Research

Research into the neurochemical effects of this compound has revealed its interactions with neurotransmitter systems. Studies indicate that it can modulate neurotransmitter levels and receptor activity, providing insights into potential treatments for neurological disorders .

Case Study: Anti-inflammatory Activity

In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophage cultures exposed to lipopolysaccharide (LPS). This finding supports its role as an anti-inflammatory agent, suggesting potential applications beyond psychiatry.

Safety Considerations

While this compound shows promise in various applications, it must be handled with care due to its potential irritative effects on skin and eyes. Appropriate safety measures should be taken when working with this compound in laboratory settings .

Summary Table: Key Applications of this compound

| Application Area | Description | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for antipsychotic drugs like haloperidol | Significant reduction in psychotic symptoms in clinical trials |

| Chemical Synthesis | Building block for complex organic molecules | Facilitates diverse chemical transformations |

| Material Science | Development of specialty polymers | Improved thermal stability and mechanical strength |

| Analytical Chemistry | Reference standard for chromatography | Ensures accurate identification/quantification |

| Neurochemistry Research | Modulates neurotransmitter systems | Potential treatments for neurological disorders |

| Anti-inflammatory Activity | Reduces pro-inflammatory cytokines | Supports its role as an anti-inflammatory agent |

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDXPJMOWRLLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206947 | |

| Record name | 4'-Fluorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-83-2 | |

| Record name | 1-(4-Fluorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluorobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-fluorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.